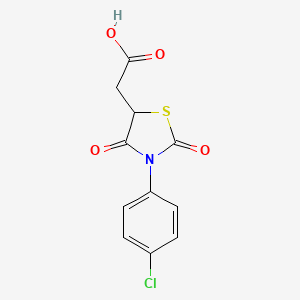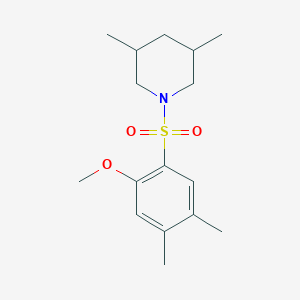![molecular formula C18H22N2O4S B15107864 6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B15107864.png)
6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a hexanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 2-methoxybenzoyl chloride under basic conditions to form the 2-(2-methoxyphenyl)-1,3-thiazole intermediate. This intermediate is then acylated with hexanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the hexanoic acid moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiazole ring.
Major Products
Oxidation: Formation of 6-({[2-(2-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid.
Reduction: Formation of 6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the hexanoic acid moiety can facilitate cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)-1,3-thiazole: Lacks the hexanoic acid moiety, making it less effective in certain applications.
6-({[2-(2-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanol: Reduced form of the original compound, which may have different pharmacokinetic properties.
Uniqueness
6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its stability, while the hexanoic acid moiety improves its solubility and cellular uptake.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H22N2O4S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
6-[[2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-24-15-8-5-4-7-14(15)18-20-13(12-25-18)11-16(21)19-10-6-2-3-9-17(22)23/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,19,21)(H,22,23) |
Clé InChI |
KGUQGJPXPAWBDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC(=CS2)CC(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15107786.png)
![2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one](/img/structure/B15107794.png)
![2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide](/img/structure/B15107816.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107823.png)

![2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B15107830.png)
![N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15107832.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15107840.png)
![{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide](/img/structure/B15107846.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B15107854.png)
![N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15107872.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15107879.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15107887.png)
